molecular formula C13H12O3 B020033 6-Methoxy-2-naphthylacetic acid CAS No. 23981-47-7

6-Methoxy-2-naphthylacetic acid

Cat. No. B020033
CAS RN: 23981-47-7
M. Wt: 216.23 g/mol
InChI Key: PHJFLPMVEFKEPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Methoxy-2-naphthylacetic acid involves several key steps, including Pd-catalyzed ethynylation of 2-bromo-6-methoxynaphthalene, regioselective addition of hydrogen halides to the triple bond, and subsequent Pd-catalyzed carbonylation of the resulting vinyl halide. This method offers a practical approach to producing 6MNA, highlighting its significance in pharmaceutical manufacturing, especially as a precursor to anti-inflammatory agents like naproxen (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).

Molecular Structure Analysis

While specific studies directly analyzing the molecular structure of 6MNA were not found, the compound's structure can be inferred from synthesis procedures and its known chemical properties. Its molecular structure, featuring a methoxy group and a carboxylic acid function attached to a naphthalene ring, plays a crucial role in its biological activity and pharmacokinetics.

Chemical Reactions and Properties

6MNA's photosensitizing properties have been explored in various in vitro phototoxicity assays, suggesting mechanisms involving singlet oxygen, radicals, and electron transfer reactions. These findings indicate that 6MNA can participate in complex chemical reactions under specific conditions, such as exposure to ultraviolet light (Canudas, Zamora, Villamizar, Fuentes, Castelli, & Taddei, 2005).

Physical Properties Analysis

The physical properties of 6MNA, such as its solubility and melting point, have been investigated to enhance its pharmaceutical applications. For instance, the formation of 6MNA salts has been shown to improve its solubility and physicochemical properties, which is crucial for percutaneous applications and better therapeutic efficacy (Pawar, Kumar, Giridhar, & Yadav, 2015).

Chemical Properties Analysis

The chemical stability and enzymatic hydrolysis of 6MNA and its esters have been extensively studied to understand their behavior in biological systems. These studies reveal insights into the compound's hydrolysis under various conditions, emphasizing its stability and potential as a prodrug. The hydrolysis behavior is crucial for its activation and subsequent therapeutic effects in the body (Wadhwa, Chandiran, & Sharma, 2004).

Scientific Research Applications

  • Inflammation and Leukocyte Activation : 6-MNA decreases reactive oxygen species production in polymorphonuclear leukocytes stimulated with certain compounds. This action suggests its role in modulating leukocyte activation, which is crucial in understanding inflammatory responses (Allegrezza-Giulietti et al., 1993).

  • Pharmacological Applications as NSAID : As a potent non-steroidal anti-inflammatory drug (NSAID), 6-MNA can be used as a pro-drug to reduce gastrointestinal side-effects commonly associated with NSAIDs (Jeremy & Mikhailidis, 1989).

  • Obstetrics and Gynecology : It has been found effective in delaying glucocorticoid-induced premature labor in sheep, suggesting potential applications in managing preterm labor (Poore, Young & Hirst, 1999).

  • Phototoxicity Studies : 6-MNA is a major metabolite of nabumetone, a phototoxic NSAID. It has been studied for its photosensitizing properties, which is significant in understanding drug-induced phototoxicity (Canudas et al., 2005).

  • Percutaneous Drug Delivery : Research has shown that 6-MNA salts can improve its physicochemical properties for skin application, enhancing penetration into synovial fluid, which is beneficial for treating rheumatic diseases (Pawar et al., 2015).

  • Pharmacokinetics and Bioequivalence Studies : It is used in assay methods for pharmacokinetic and bioequivalence studies, indicating its significance in drug development and therapeutic monitoring (de Jager et al., 2000).

Safety And Hazards

6-Methoxy-2-naphthylacetic acid is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

As the active metabolite of the prodrug nabumetone, 6-Methoxy-2-naphthylacetic acid has potential analgesic and anti-inflammatory effects . Future research could explore these effects further and investigate potential applications in the treatment of conditions such as osteoarthritis .

properties

IUPAC Name

2-(6-methoxynaphthalen-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-16-12-5-4-10-6-9(7-13(14)15)2-3-11(10)8-12/h2-6,8H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJFLPMVEFKEPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178705
Record name 6-Methoxy-2-naphthylacetic acid
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Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-naphthylacetic acid

CAS RN

23981-47-7
Record name 6-Methoxy-2-naphthylacetic acid
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Record name 6-Methoxy-2-naphthylacetic acid
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Record name 6-Methoxy-2-naphthylacetic acid
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Record name 6-methoxynaphthalene-2-acetic acid
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Record name 6-METHOXY-2-NAPHTHYLACETIC ACID
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Synthesis routes and methods I

Procedure details

The final products, i.e. the phospholipid-drug conjugates obtained at the end of step 6, were subjected to TLC analysis under the following conditions: Silica gel 60 on aluminum sheet. Eluent is chloroform:methanol:water (65:35:5 v/v). Indicator is a spray of the composition: 4-methoxybenzaldehyde (10 ml), absolute ethanol (200 ml), 98% sulfuric acid (10 ml) and glacial acetic acid (2 ml). The chromatogram is sprayed with the indicator and then charred at 100° C.
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Synthesis routes and methods II

Procedure details

A mixture of 25 g. of methyl 6-methoxy-2-naphthylacetate, 15 g. of sodium carbonate, 200 ml. of methanol, and 25 ml. of water are stirred for 24 hours. The reaction mixture is then acidified with 200 ml. of 2 N hydrochloric acid and extracted with methylene chloride. The extracts are combined, washed with water, dried over sodium sulfate, and evaporated to yield 6-methoxy-2-naphthylacetic acid.
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Synthesis routes and methods III

Procedure details

To a mixture of 1.6 g. of 2-methoxynaphthalene, 1.6 g. of acetyl chloride, and 20 ml. of nitrobenzene, there are added 4.0 g. of aluminum chloride. The resulting mixture is stirred for 48 hours at 25°C; then it is washed with water until free of chloride ion. The mixture is dried over sodium sulfate and evaporated under reduced pressure. The residue, 2-acetyl-6-methoxynaphthalene, is refluxed in 2 ml. of morpholine containing one-half gram of sulfur for 2 hours; the reaction mixture is then filtered and evaporated. The resulting reaction derivative is extracted with diethyl ether; the extracts are combined and evaporated. The residue is refluxed in 10 ml. of concentrated hydrochloric acid for 2 hours, cooled to 25°C, and neutralized with aqueous sodium hydroxide. The mixture is then extracted with ether and the extracts are combined, washed with water to neutrality, dried and evaporated to yield 2-(6-methoxy-2-naphthyl)acetic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
598
Citations
E Mikami, T Goto, T Ohno, H Matsumoto… - … of pharmaceutical and …, 2000 - Elsevier
… 6-Methoxy-2-naphthylacetic acid (6-MNA) is the major metabolite of NAB, formed by side-chain oxidation, which shows greater anti-inflammatory activity than NAB itself [2]. These …
Number of citations: 133 www.sciencedirect.com
M Turpeinen, U Hofmann, K Klein, T Mürdter… - Drug metabolism and …, 2009 - ASPET
Nabumetone, a widely used nonsteroidal anti-inflammatory drug, requires biotransformation into 6-methoxy-2-naphthylacetic acid (6-MNA), a close structural analog to naproxen, to …
Number of citations: 51 dmd.aspetjournals.org
BN Patel, N Sharma, M Sanyal… - Biomedical …, 2008 - Wiley Online Library
… ABSTRACT: A simple, precise and accurate assay for the determination of 6-methoxy-2-naphthylacetic acid (6-MNA), an active metabolite of nabumetone in human plasma, was …
F Boscá, N Canudas, ML Marin… - Photochemistry and …, 2000 - Wiley Online Library
… However, nabumetone is considered a prodrug with its metabolite 6-methoxy-2-naphthylacetic acid the active form. Photophysical and photochemical studies on this metabolite have …
Number of citations: 30 onlinelibrary.wiley.com
LK Wadhwa, PD Sharma - International journal of pharmaceutics, 1995 - Elsevier
Various glycolamide ester prodrugs of 6-MNA (I), an active metabolite of nabumetone (II), were synthesised to obtain NSAIDs with improved therapeutic index. To assess their suitability …
Number of citations: 25 www.sciencedirect.com
R Melarange, C Gentry, C O'conell, PR Blower… - Digestive diseases and …, 1992 - Springer
… in the small intestine, nabumetone, which is a weak inhibitor of prostanoid synthesis, is rapidly converted by the liver to the active metabolite, 6-methoxy-2-naphthylacetic acid (6MNA), …
Number of citations: 31 link.springer.com
K Matsumoto, T Hasegawa, K Ohara, C Takei… - Xenobiotica, 2020 - Taylor & Francis
Full article: A metabolic pathway for the prodrug nabumetone to the pharmacologically active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA) by non-cytochrome P450 enzymes …
Number of citations: 8 www.tandfonline.com
N Canudas, D Zamora, JE Villamizar… - Die Pharmazie-An …, 2005 - ingentaconnect.com
The photobiological properties of 6-methoxy-2-naphthylacetic acid (6-MNAA) were studied using a variety of in vitro phototoxicity assays: photohemolysis, photoperoxidation of linoleic …
Number of citations: 5 www.ingentaconnect.com
EJ Jang, YJ Lee, MG Park, CK Shim - … —Plastics Technology and …, 1995 - Taylor & Francis
… ABSTRACT A modified high-performance liquid chromatographic method for the quantitative determination of 6-methoxy-2-naphthylacetic acid (6-MNA), a major metabolite of …
Number of citations: 11 www.tandfonline.com
JAM Pulgarín, AA Molina, MTA Pardo - Analytical biochemistry, 2005 - Elsevier
… This article reports the kinetic determination of 6-methoxy-2-naphthylacetic acid (6-MNA), the major metabolite of nabumetone, from micelle-stabilized room temperature …
Number of citations: 19 www.sciencedirect.com

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